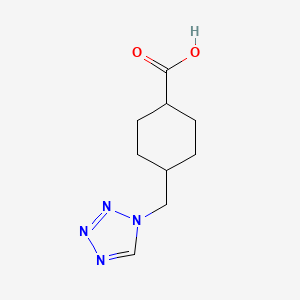

trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid

Description

trans-4-(1H-Tetrazol-1-ylmethyl)cyclohexanecarboxylic acid is a cyclohexane derivative characterized by a trans-configuration of substituents: a carboxylic acid group at the 4-position and a tetrazole moiety linked via a methylene bridge. Its rigid cyclohexane backbone may confer metabolic stability and influence bioavailability compared to flexible analogs.

Properties

Molecular Formula |

C9H14N4O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H14N4O2/c14-9(15)8-3-1-7(2-4-8)5-13-6-10-11-12-13/h6-8H,1-5H2,(H,14,15) |

InChI Key |

RSCOVXVUKVIRAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CN2C=NN=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment to Cyclohexane Carboxylic Acid: The tetrazole ring is then attached to the cyclohexane carboxylic acid through a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol or cyclohexanone derivatives.

Substitution: Introduction of various functional groups onto the tetrazole ring.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Drug Development: The tetrazole ring is a bioisostere of carboxylic acids, making this compound a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.

Biological Probes: It can be used as a probe to study biological pathways involving tetrazole-containing compounds.

Industry:

Corrosion Inhibitors: The compound can be used in formulations to prevent metal corrosion.

Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function. The cyclohexane ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

trans-4-(Aminomethyl)cyclohexanecarboxylic Acid

- Structure: Features an aminomethyl group instead of tetrazole.

- Therapeutic Function : Acts as a coagulant, contrasting with the receptor antagonism observed in tetrazole-containing analogs .

- Key Insight: The substitution of tetrazole with a basic aminomethyl group shifts biological activity, highlighting the critical role of the heterocycle in receptor targeting.

trans-4-{[(2-Methyl-2-propanyl)oxy]carbonyl}cyclohexanecarboxylic Acid

- Structure : Includes a tert-butoxycarbonyl (Boc) protecting group.

- Regulatory Status : Legislative amendments extend its import/export classification to 2023, indicating industrial relevance .

- Comparison : The Boc group may enhance solubility or stability during synthesis but lacks the pharmacological activity associated with tetrazole.

trans-4-(4-Amino-5-Substituted-Imidazotriazin-7-yl)-cyclohexanecarboxylic Acid

- Structure: Substituted with a triazinone-imidazotriazine system.

- Synthesis : Prepared via multi-step processes involving enzymatic or chemical transformations .

- Differentiator : The fused heterocyclic system may offer distinct binding profiles compared to tetrazole, though pharmacological data is unspecified.

Tetrazole-Containing Compounds with Alternative Scaffolds

CV-11974 (2-Ethoxy-1-[[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid)

- Structure : Biphenyl-tetrazole system attached to a benzimidazole core.

Pharmacological Data :

Parameter CV-11974 Reference (EXP3174/DuP 753) IC50 (Bovine Adrenal Cortex) 1.12 × 10⁻⁷ M Similar to EXP3174 IC50 (Rabbit Aorta) 2.86 × 10⁻⁸ M 12–48× more potent than DuP 753 In Vivo ID50 (AII Pressor) 0.033 mg/kg 12× more potent than EXP3174 - Mechanism: Noncompetitive AII receptor antagonism with high selectivity for AT1 over AT2 receptors .

- Comparison : The biphenyl-tetrazole motif in CV-11974 enhances potency compared to the cyclohexane-based tetrazole, likely due to improved receptor fit.

4-(1H-Tetrazol-1-yl)oxane-4-carboxylic Acid

- Structure : Oxane (tetrahydrofuran) ring instead of cyclohexane.

- Properties : Molecular weight = 198.18 g/mol, purity ≥95%, crystalline form .

- Applications : Explored in drug discovery and materials science.

- Differentiator : The oxane ring’s smaller size and oxygen atom may alter solubility and conformational flexibility compared to cyclohexane derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.